molecular formula C13H12N2O2.HCl B1139521 Ozagrel hydrochloride CAS No. 74003-18-2

Ozagrel hydrochloride

Cat. No.: B1139521
CAS No.: 74003-18-2
M. Wt: 264.71
InChI Key:
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Description

Ozagrel hydrochloride is an imidazole derivative that functions as a selective thromboxane A2 synthesis inhibitor. It is primarily used as an antiplatelet agent to prevent platelet aggregation and thrombus formation. This compound is particularly significant in the treatment of cerebrovascular diseases, such as ischemic stroke, due to its ability to improve microcirculation and energy metabolism in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ozagrel hydrochloride involves several steps. Initially, ethyl 4-methylcinnamate undergoes free-radical halogenation with N-bromosuccinimide in the presence of benzoyl peroxide to form ethyl 4-bromomethylcinnamate. This intermediate is then alkylated with imidazole to produce the ethyl ester of ozagrel. Finally, the ester is saponified to yield ozagrel .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving ozagrel in water for injection, followed by the addition of equimolar sodium hydroxide to form the sodium salt. The solution is then filtered, and additional components such as sodium sulfite and calcium disodium edetate are added. The final product is sterilized at 121°C for 8 minutes .

Chemical Reactions Analysis

Types of Reactions

Ozagrel hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: The compound can undergo substitution reactions, particularly involving its imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents may include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the imidazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkylated derivatives of ozagrel .

Scientific Research Applications

Ozagrel hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Ozagrel hydrochloride exerts its effects by selectively inhibiting thromboxane A2 synthesis. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound reduces platelet aggregation and thrombus formation, thereby improving blood flow and preventing ischemic events. The compound primarily targets thromboxane A2 synthetase, an enzyme involved in the biosynthesis of thromboxane A2 .

Comparison with Similar Compounds

Similar Compounds

    Aspirin: Another antiplatelet agent that inhibits cyclooxygenase, thereby reducing thromboxane A2 production.

    Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets, preventing aggregation.

    Ticlopidine: Similar to clopidogrel, it inhibits the P2Y12 receptor.

Uniqueness

Ozagrel hydrochloride is unique in its selective inhibition of thromboxane A2 synthesis without affecting prostacyclin production. This selective inhibition helps maintain a balance between thromboxane A2 and prostacyclin, reducing the risk of thrombotic events while minimizing adverse effects .

Properties

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFWBJJNNPGAM-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045506
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78712-43-3
Record name Ozagrel hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78712-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OZAGREL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS
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